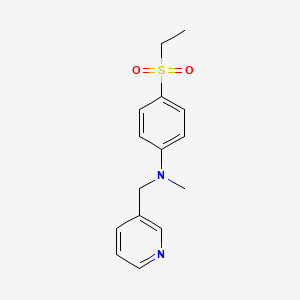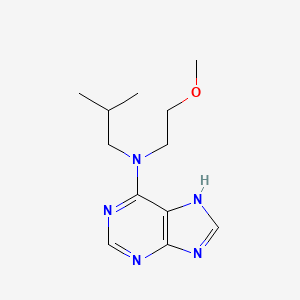![molecular formula C15H16N4O B7631902 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile, also known as P2X7 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. It is a potent inhibitor of the P2X7 receptor, a protein that plays a crucial role in the immune system and inflammatory response.
Wirkmechanismus
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist exerts its pharmacological effects by selectively inhibiting the 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor, a member of the P2X family of ATP-gated ion channels. The 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor is expressed on immune cells, neurons, and other cell types and plays a critical role in inflammation, apoptosis, and cell proliferation. By blocking the 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist can reduce the release of pro-inflammatory cytokines, activate anti-inflammatory pathways, and prevent cell death.
Biochemical and Physiological Effects:
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has been shown to have various biochemical and physiological effects in vitro and in vivo. In animal models, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has been shown to reduce pain hypersensitivity, decrease microglial activation, and improve cognitive function. Moreover, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has also been shown to reduce tumor growth, increase tumor cell death, and enhance the efficacy of chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist is its selectivity and potency for the 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor. This allows for precise modulation of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor activity without affecting other ATP-gated ion channels. However, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has also been shown to have off-target effects on other receptors, such as P2X4 and P2X3, which may complicate its use in some experimental settings. Moreover, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has poor solubility in water, which may limit its use in some biological assays.
Zukünftige Richtungen
There are several future directions for the research and development of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist. One potential application is in the treatment of chronic pain, where 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has shown promising results in preclinical studies. Another potential application is in the treatment of neurodegenerative disorders, where 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist may help to reduce inflammation and prevent cell death. Moreover, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist may also have applications in cancer therapy, where it can enhance the efficacy of chemotherapy and reduce tumor growth. Further research is needed to fully understand the potential of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist is a promising chemical compound with potential applications in the field of drug discovery. It selectively inhibits the 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor and has shown promising results in preclinical studies for the treatment of various diseases. However, further research is needed to fully understand the pharmacological properties of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist and to optimize its use in clinical settings.
Synthesemethoden
The synthesis of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist involves the reaction of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carboxylic acid with thionyl chloride and then with 2-amino-4-methylpyridine. The resulting compound is then reacted with acetic anhydride to obtain the final product. The synthesis method has been optimized to produce high yields of pure compound suitable for biological assays.
Wissenschaftliche Forschungsanwendungen
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer. In preclinical studies, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has shown promising results in reducing inflammation, neuropathic pain, and tumor growth. Moreover, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-[(2-propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-11(2)20-15-7-12(5-6-17-15)9-18-14-4-3-13(8-16)19-10-14/h3-7,10-11,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZMHBMZYJERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)CNC2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631826.png)
![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]phenol](/img/structure/B7631833.png)

![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)
![4-(4-Methylsulfonylphenyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631873.png)

![2-ethylsulfonyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B7631882.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7631886.png)
![3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7631896.png)

![1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7631918.png)
![Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate](/img/structure/B7631930.png)

![(6-Fluoroquinolin-8-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7631935.png)